2-Nitro-5-(piperidin-1-yl)benzoic acid
Overview
Description
“2-Nitro-5-(piperidin-1-yl)benzoic acid” is a chemical compound that contains a total of 33 bonds, including 19 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 tertiary amine (aromatic), 1 nitro group (aromatic), and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of “2-Nitro-5-(piperidin-1-yl)benzoic acid” includes a six-membered piperidine ring and a six-membered aromatic ring with a nitro group and a carboxylic acid group . The InChI code for this compound is 1S/C12H14N2O4/c15-12(16)10-8-9(14(17)18)4-5-11(10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,15,16) .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Nitro-5-(piperidin-1-yl)benzoic acid” include a molecular weight of 250.25 g/mol . The compound is likely to be a powder at room temperature .Scientific Research Applications
Hydrogen Bonding and Crystal Structures
2-Nitro-5-(piperidin-1-yl)benzoic acid's application in scientific research is primarily observed in studies involving crystal structures and hydrogen bonding. The research by Smith and Wermuth (2010) delves into the hydrogen bonding in proton-transfer compounds of isonipecotamide with nitro-substituted benzoic acids, including 2-nitrobenzoate. This study highlights the compound's role in forming hydrogen-bonded structures with variations in dimensions, contributing significantly to understanding molecular assembly and hydrogen bonding motifs in crystallography (Smith & Wermuth, 2010).
Structural Characterization in Synthesis
The compound also plays a role in the structural characterization of side products in synthesis, as seen in the work of Eckhardt et al. (2020). Their study involves the structural characterization of 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, a side product in benzothiazinone synthesis, which is related to anti-tuberculosis drug candidates. This signifies the compound's importance in understanding and improving synthetic pathways for pharmaceuticals (Eckhardt et al., 2020).
Role in Photophysical Behavior and Fluorophores
Another aspect of its application is in understanding the photophysical behavior of fluorophores. Saha (2002) investigated the crystal structures of 4-amino derivatives of 7-nitro-2,1,3-benzoxadiazole, which are closely related to the compound . This research contributes to the understanding of electron delocalization in fluorophores and their photophysical properties (Saha, 2002).
Catalysis in Aromatic Nucleophilic Substitution
The compound is also involved in studies focusing on catalysis in aromatic nucleophilic substitution. Research by Consiglio et al. (1984) looks into the kinetics of reactions of nitrothiophenes with piperidine, where similar compounds play a crucial role in understanding the mechanism of base catalysis in aromatic substitution reactions (Consiglio et al., 1984).
Cytotoxic Properties in Molecular Chemistry
In the field of molecular chemistry, Wang (2013) explores the cytotoxic properties of bis(5-Chloro-2-nitrobenzoato)bis(2-piperidin-1-ylethylamine)disilver(I), which is relevant to the structural and functional properties of 2-Nitro-5-(piperidin-1-yl)benzoic acid-related compounds. This study contributes to the understanding of the interaction of these compounds with biological systems (Wang, 2013).
Safety And Hazards
Future Directions
Piperidine derivatives, including “2-Nitro-5-(piperidin-1-yl)benzoic acid”, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2-nitro-5-piperidin-1-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)10-8-9(4-5-11(10)14(17)18)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNHCXPJSUGRAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560598 | |
Record name | 2-Nitro-5-(piperidin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-5-(piperidin-1-yl)benzoic acid | |
CAS RN |
118159-39-0 | |
Record name | 2-Nitro-5-(piperidin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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